![molecular formula C12H11ClN2O3 B12931859 4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde CAS No. 6630-51-9](/img/structure/B12931859.png)
4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde is a chemical compound with a complex structure that includes a chlorophenethyl group and an imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenethylamine with glyoxal in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. For instance, the use of cobalt-catalyzed aminocarbonylation has been shown to be effective in similar synthetic processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carboxylic acid.
Reduction: Formation of 4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-methanol.
Substitution: Formation of various substituted imidazolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to therapeutic effects. For example, it may inhibit succinate dehydrogenase, disrupting the tricarboxylic acid cycle and leading to cell death in pathogenic organisms .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorophenethyl alcohol
- 4-Chlorophenethyl bromide
- 4-Chlorophenyl isocyanate
Uniqueness
4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde is unique due to its imidazolidine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
6630-51-9 |
|---|---|
Fórmula molecular |
C12H11ClN2O3 |
Peso molecular |
266.68 g/mol |
Nombre IUPAC |
4-[2-(4-chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C12H11ClN2O3/c13-9-3-1-8(2-4-9)5-6-12(7-16)10(17)14-11(18)15-12/h1-4,7H,5-6H2,(H2,14,15,17,18) |
Clave InChI |
URRAORPLKZZYEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC2(C(=O)NC(=O)N2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


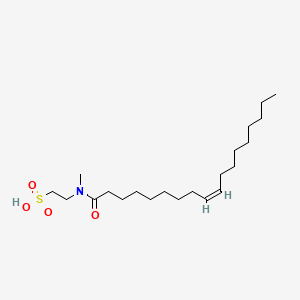
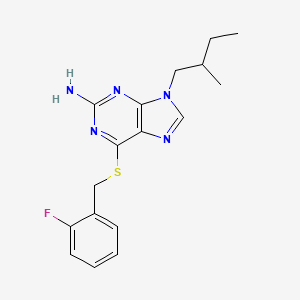
![4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B12931791.png)
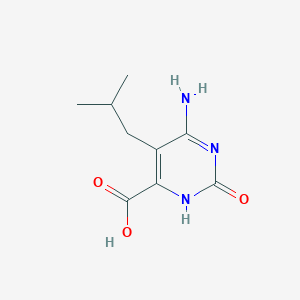
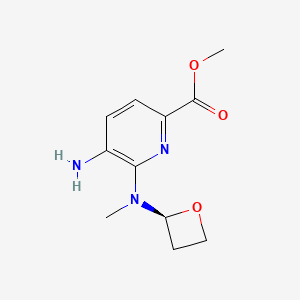

![N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B12931798.png)
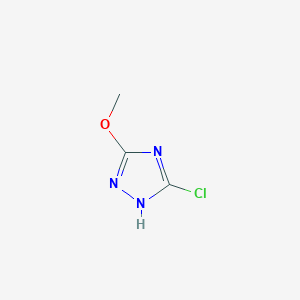
![4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one](/img/structure/B12931820.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)
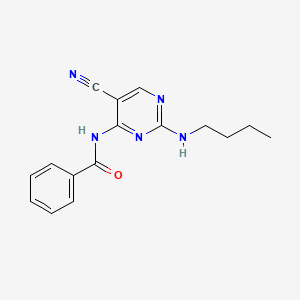
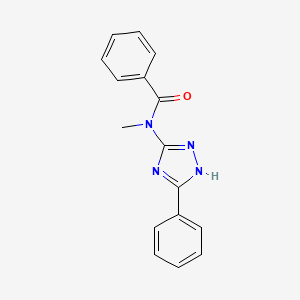
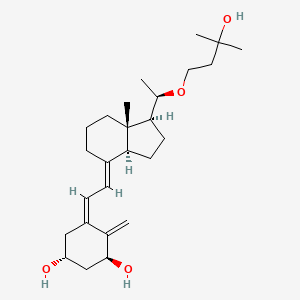
![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)
